molecular formula C8H8ClN5 B8813630 6-Chloro-8-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-amine

6-Chloro-8-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-amine

Cat. No. B8813630
M. Wt: 209.63 g/mol
InChI Key: FOWGYSVOONUSIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08076336B2

Procedure details

(6-Chloro-4-cyclopropylpyridazin-3-yl)hydrazine trifluoroacetic acid salt (W3.010; 400 mg) was converted and worked up analogously to W2.009. However, one further equivalent of cyanogen bromide was added and the mixture was additionally stirred at 55° C. for 6 h. 252 mg of the title compound were obtained.
Name
(6-Chloro-4-cyclopropylpyridazin-3-yl)hydrazine trifluoroacetic acid salt
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.[Cl:8][C:9]1[N:14]=[N:13][C:12]([NH:15][NH2:16])=[C:11]([CH:17]2[CH2:19][CH2:18]2)[CH:10]=1.[N:20]#[C:21]Br>>[Cl:8][C:9]1[CH:10]=[C:11]([CH:17]2[CH2:19][CH2:18]2)[C:12]2[N:13]([C:21]([NH2:20])=[N:16][N:15]=2)[N:14]=1 |f:0.1|

Inputs

Step One
Name
(6-Chloro-4-cyclopropylpyridazin-3-yl)hydrazine trifluoroacetic acid salt
Quantity
400 mg
Type
reactant
Smiles
FC(C(=O)O)(F)F.ClC1=CC(=C(N=N1)NN)C1CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#CBr

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
the mixture was additionally stirred at 55° C. for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
ClC=1C=C(C=2N(N1)C(=NN2)N)C2CC2
Measurements
Type Value Analysis
AMOUNT: MASS 252 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.